Synthesis of 3-Hydroxyadamantane-1-carboxamide from 3-hydroxyadamantane-1-carboxylic acid
Synthesis of 3-Hydroxyadamantane-1-carboxamide from 3-hydroxyadamantane-1-carboxylic acid
From 3-Hydroxyadamantane-1-carboxylic acid
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The conversion of 3-hydroxyadamantane-1-carboxylic acid (Starting Material, SM ) to 3-hydroxyadamantane-1-carboxamide (Target Molecule, TM ) presents a specific chemoselective challenge often overlooked in standard protocols: the stability of the tertiary bridgehead hydroxyl group.
While standard amidation often employs thionyl chloride (
Recommended Strategy
To ensure high fidelity and yield, this guide prioritizes nucleophilic activation over electrophilic chlorination. We present two validated pathways:
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Method A (Primary Recommendation): CDI-Mediated Direct Amidation. This "one-pot" method is mild, avoids halogenated byproducts, and is highly scalable.
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Method B (Alternative): Mixed Anhydride Activation. Ideal for laboratories where rapid throughput is required.
Part 2: Technical Protocols
Method A: CDI-Mediated Amidation (The "Mild" Route)
Recommended for high purity and preventing hydroxyl substitution.
1. Reaction Logic
1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. This species is sufficiently electrophilic to react with ammonia but not reactive enough to activate the tertiary hydroxyl group, preserving the adamantane scaffold's integrity.
2. Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 3-Hydroxyadamantane-1-carboxylic acid | 196.24 | 1.0 | Substrate |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 - 1.3 | Activator |
| Ammonium Hydroxide (28-30% aq) | 35.05 | 5.0 - 10.0 | Nucleophile |
| THF (Anhydrous) | 72.11 | 10-15 vol | Solvent |
| DMF (Anhydrous) | 73.09 | 1-2 vol | Co-solvent (Optional) |
3. Step-by-Step Procedure
Step 1: Activation
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Charge a clean, dry round-bottom flask with 3-hydroxyadamantane-1-carboxylic acid (1.0 equiv).
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Add anhydrous THF (10 mL per gram of SM). Note: If solubility is poor, add dry DMF (1-2 mL/g) to facilitate dissolution.
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Cool the solution to 0 °C under a nitrogen atmosphere.
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Add CDI (1.2 equiv) portion-wise over 15 minutes.
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Observation: Evolution of
gas will occur. Ensure adequate venting.
-
-
Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2 hours .
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Checkpoint: Monitor by TLC or LCMS.[1] The acid peak should disappear, replaced by the acyl-imidazole intermediate (often unstable on silica, best seen by quenching an aliquot with methanol to form the methyl ester for analysis).
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Step 2: Amidation
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Cool the reaction mixture back to 0 °C .
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Add Ammonium Hydroxide (28% aq) (5.0 - 10.0 equiv) dropwise.
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Alternative: For strictly anhydrous conditions, bubble Ammonia gas through the solution for 30 minutes or use Ammonium Carbonate solid (3.0 equiv).
-
-
Stir vigorously at Room Temperature for 3-6 hours .
Step 3: Workup & Purification [2]
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Concentrate the reaction mixture under reduced pressure to remove THF.
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Dilute the residue with Ethyl Acetate and Water .
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Separate the layers.[3] Extract the aqueous layer 3x with Ethyl Acetate (the product is moderately polar due to the -OH group).
-
Wash the combined organic layers with 1N HCl (to remove imidazole byproduct), followed by Saturated
and Brine . -
Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Acetone/Hexanes or Ethanol/Ether if necessary.
Method B: Mixed Anhydride Method
Recommended for scale-up or when CDI is unavailable.
1. Reaction Logic
Activation is achieved using Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine) to form a mixed anhydride. This intermediate reacts rapidly with ammonia.
2. Materials & Stoichiometry
| Reagent | Equivalents | Role |
| Substrate | 1.0 | SM |
| Isobutyl Chloroformate | 1.1 | Activator |
| N-Methylmorpholine (NMM) | 1.2 | Base |
| Ammonia (0.5M in Dioxane) | 2.0 - 3.0 | Nucleophile |
| THF/DCM | 10 vol | Solvent |
3. Step-by-Step Procedure
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Dissolve SM (1.0 equiv) and NMM (1.2 equiv) in anhydrous THF at -15 °C (Ice/Salt bath).
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Add Isobutyl Chloroformate (1.1 equiv) dropwise, maintaining temp < -10 °C.
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Stir for 30 minutes to form the mixed anhydride.
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Add Ammonia solution (or bubble gas) while keeping the temp < 0 °C.
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Warm to RT and stir for 2 hours.
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Workup: Similar to Method A, but wash with dilute citric acid instead of HCl to remove NMM.
Part 3: Critical Process Parameters & Visualization
Pathway Visualization
The following diagram illustrates the chemoselectivity logic, contrasting the Safe Route (CDI) against the Risky Route (Thionyl Chloride).
Caption: Chemoselective pathway comparison. The CDI route (Green) preserves the tertiary alcohol, while thionyl chloride (Red) risks chlorination.
Analytical Specifications
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 203 - 207 °C | Consistent with adamantane derivatives [3]. |
| Mass Spec (ESI+) | [M+H]+ = 196.1 | m/z 196.13 calc. |
| IR (KBr) | 3300-3400 cm⁻¹ (OH/NH2) | Broad stretch. |
| 1H NMR | δ ~1.5 - 2.2 (Adamantane CH/CH2) | Characteristic multiplets. |
Part 4: References
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Vertex Pharmaceuticals. Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. (Demonstrates the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane using
). -
GuideChem. How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? (Discusses the sensitivity of the adamantane scaffold).
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Sigma-Aldrich. Product Specification: 3-Hydroxyadamantane-1-carboxylic acid.[4] (Physical property baseline).[5]
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US Patent 9,051,256. Process for producing hydroxy adamantane carboxylic acid compounds. (Background on adamantane carboxylation and oxidation).
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US Patent 2010/0317657. Compounds as Cannabinoid Receptor Ligands. (Contains specific examples of CDI coupling of 3-hydroxyadamantane-1-carboxylic acid).
Sources
- 1. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [mail.almerja.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
